molecular formula C15H15ClN4O3 B2805142 (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034447-61-3

(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2805142
CAS RN: 2034447-61-3
M. Wt: 334.76
InChI Key: XNZBZUIKCMEJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a kinase inhibitor that has been shown to have promising results in various preclinical studies.

Scientific Research Applications

Synthetic Methodologies

One significant area of research involves the development of efficient synthetic methodologies for compounds containing both piperidine and pyridine rings. For example, a study by Zhang et al. (2020) demonstrates a simplified and efficient method for synthesizing heterocycles similar to our compound of interest, highlighting the challenges and potential strategies in the synthesis of complex molecules involving piperidine and pyridine structures (Zhang et al., 2020).

Antimicrobial Activity

Research into the antimicrobial properties of pyridine derivatives, such as the study by Patel et al. (2011), reveals that these compounds exhibit variable and modest activity against bacteria and fungi. This suggests that derivatives of pyridine and piperidine, including (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, may have potential applications in developing new antimicrobial agents (Patel et al., 2011).

Pharmacological Evaluation

Another area of application is in pharmacological evaluation, where compounds with a similar structure have been identified as selective antagonists or agonists to various receptors, indicating their potential in drug development. For instance, compounds have been evaluated for their role as TRPV4 antagonists, showing analgesic effects in animal models, which signifies the therapeutic potential of these compounds in pain management (Tsuno et al., 2017).

properties

IUPAC Name

3-chloro-5-(3-pyridazin-3-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-12-7-10(8-17-14(12)21)15(22)20-6-2-3-11(9-20)23-13-4-1-5-18-19-13/h1,4-5,7-8,11H,2-3,6,9H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBZUIKCMEJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.